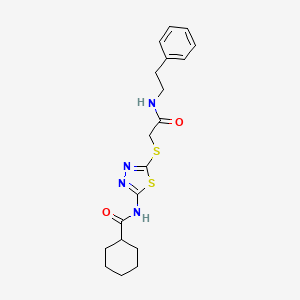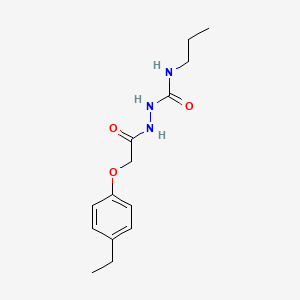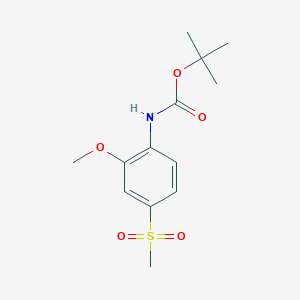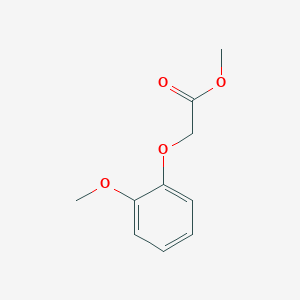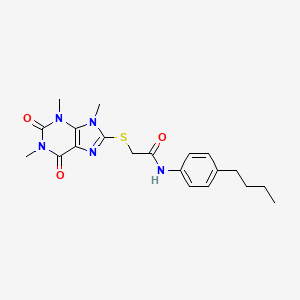
N-(4-butylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation and Synthesis
A study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including the compound of interest, as glutaminase inhibitors reveals their potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models due to their potent and selective allosteric inhibition of kidney-type glutaminase (GLS) (Shukla et al., 2012). This highlights the compound's significance in exploring therapeutic potentials for cancer treatment.
Antimicrobial Studies
Research on sulfanilamide derivatives, including the structure of interest, has shown their characteristics through synthesis and characterization. However, these compounds exhibited no significant antibacterial activity against various bacterial strains and lacked antifungal activity (Lahtinen et al., 2014). This suggests a specific application spectrum and the necessity for further modifications to enhance their antimicrobial efficacy.
Toxicological and Anti-inflammatory Investigations
Investigations into compounds with similar structural motifs have explored their toxicological impacts and potential anti-inflammatory properties. For instance, novel antiarthritic agents with a gamma-sultam skeleton, possibly related to the compound of interest, demonstrated inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, alongside production suppression of interleukin-1 in vitro, marking them as promising antiarthritic drug candidates (Inagaki et al., 2000).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-5-6-7-13-8-10-14(11-9-13)21-15(26)12-29-19-22-16-17(23(19)2)24(3)20(28)25(4)18(16)27/h8-11H,5-7,12H2,1-4H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZDTFIEWVCJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
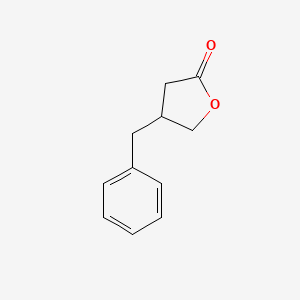
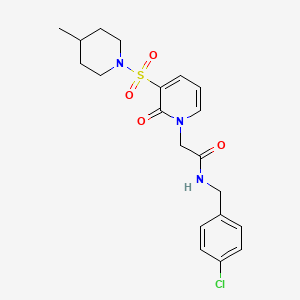
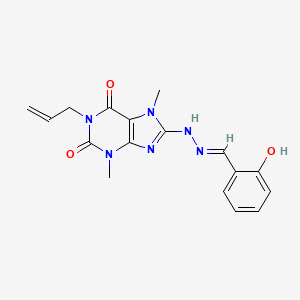

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)
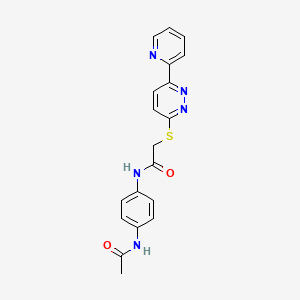
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)
![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
